molecular formula C12H18ClNO2 B12550208 2-(3-Methoxyphenyl)-4,4-dimethyl-1,3-oxazolidine;hydrochloride CAS No. 144450-65-7

2-(3-Methoxyphenyl)-4,4-dimethyl-1,3-oxazolidine;hydrochloride

Cat. No.: B12550208
CAS No.: 144450-65-7
M. Wt: 243.73 g/mol
InChI Key: SGWZBYNBCKMCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)-4,4-dimethyl-1,3-oxazolidine;hydrochloride is a chemical compound with a unique structure that includes an oxazolidine ring substituted with a methoxyphenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-4,4-dimethyl-1,3-oxazolidine;hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with 2-amino-2-methyl-1-propanol under acidic conditions to form the oxazolidine ring. The reaction is usually carried out in the presence of a suitable acid catalyst, such as hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-4,4-dimethyl-1,3-oxazolidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazolidine ring can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: Formation of 2-(3-Hydroxyphenyl)-4,4-dimethyl-1,3-oxazolidine.

    Reduction: Formation of 2-(3-Methoxyphenyl)-4,4-dimethyl-1,3-aminopropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxyphenyl)-4,4-dimethyl-1,3-oxazolidine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-4,4-dimethyl-1,3-oxazolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological activities. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyphenyl)-4,4-dimethyl-1,3-oxazolidine
  • 2-(3-Methoxyphenyl)-4,4-dimethyl-1,3-aminopropane
  • 2-(3-Hydroxyphenyl)-4,4-dimethyl-1,3-oxazolidine

Uniqueness

2-(3-Methoxyphenyl)-4,4-dimethyl-1,3-oxazolidine;hydrochloride is unique due to its specific substitution pattern and the presence of the oxazolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

144450-65-7

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

2-(3-methoxyphenyl)-4,4-dimethyl-1,3-oxazolidine;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-12(2)8-15-11(13-12)9-5-4-6-10(7-9)14-3;/h4-7,11,13H,8H2,1-3H3;1H

InChI Key

SGWZBYNBCKMCLV-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(N1)C2=CC(=CC=C2)OC)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.